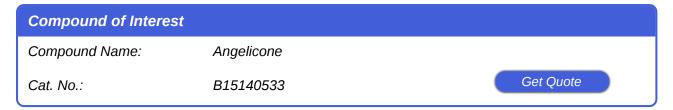


The Chemical Landscape of Angelica Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The genus Angelica encompasses a diverse group of perennial herbs that have been integral to traditional medicine systems for centuries. Modern scientific inquiry has unveiled a complex and varied chemical composition within these species, rich in bioactive compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the chemical constituents of various Angelica species, detailed analytical methodologies for their identification and quantification, and an exploration of the molecular signaling pathways through which they exert their pharmacological effects.

Chemical Composition of Angelica Species

The chemical profile of Angelica species is predominantly characterized by three major classes of compounds: essential oils, furanocoumarins, and polysaccharides. The quantitative composition of these constituents can vary significantly depending on the species, the part of the plant used (roots, seeds, leaves), geographical origin, and harvesting time.[1]

Essential Oils

Essential oils are complex mixtures of volatile compounds, primarily monoterpenes and sesquiterpenes, which contribute to the characteristic aroma and many of the biological activities of Angelica species.[1] Gas chromatography-mass spectrometry (GC-MS) is the most common technique for their analysis.[1]







Table 1: Quantitative Composition of Major Essential Oil Constituents in Various Angelica Species



Species	Plant Part	Major Constituent(s)	Concentration (%)	Reference(s)
Angelica archangelica	Root	α-Pinene	21.3	[1]
δ-3-Carene	16.5	[1]	_	
Limonene	16.4	[1]	_	
α-Phellandrene	8.7	[1]		
Angelica archangelica	Seed	β-Phellandrene	33.6 - 63.4	[1]
α-Pinene	4.2 - 12.8	[1]		
Angelica gigas	Root	α-Pinene	28.64	[1]
β-Eudesmol	14.80	[1]		
Nonane	8.49	[1]	_	
y-Eudesmol	5.97	[1]	_	
Angelica dahurica cv. Qibaizhi	Root	3-Carene	12.70	[2]
β-Elemene	6.20	[2]		
β-Terpinene	3.53	[2]		
Angelica acutiloba	Seed	(Z)-Ligustilide	17.4	[3]
Dodecyl acetate	3.30	[3]	_	
Dodecanol	7.1	[3]		
Angelica purpurascens	Root	α-Bisabolol	22.93	[4]
Cubebol	14.39	[4]		
α-Pinene	11.63	[4]		



Furanocoumarins

Furanocoumarins are a class of phototoxic and pharmacologically active compounds that are characteristic of the Apiaceae family, to which Angelica belongs. These compounds are known for their anti-inflammatory, anticancer, and neuroprotective properties.[5][6] Their analysis is typically performed using high-performance liquid chromatography (HPLC) or ultraperformance liquid chromatography coupled with mass spectrometry (UPLC-MS/MS).[7][8]

Table 2: Quantitative Analysis of Furanocoumarins in Angelica dahurica

Furanocoumarin	Mean Content (mg/g)	Reference(s)
Oxypeucedanin	2.844	[8]
Imperatorin	1.277	[8]
Isoimperatorin	0.649	[8]
Oxypeucedanin hydrate	0.216	[8]
Bergapten	0.129	[8]
Byak-angelicin	0.062	[8]
Xanthotoxin	0.052	[8]
Xanthotoxol	0.019	[8]
Psoralen	0.018	[8]

Note: The total content of these nine furanocoumarins in Angelica dahurica can range from 4.38 to 9.37 mg/g.[9]

Polysaccharides

Polysaccharides from Angelica species, particularly Angelica sinensis, are known for their immunomodulatory, hematopoietic, and anti-inflammatory activities.[10] These are typically water-soluble heteropolysaccharides with a backbone of α -(1 \rightarrow 4)-Glc. Their composition includes glucose, galactose, arabinose, and rhamnose.

Table 3: Monosaccharide Composition of Angelica sinensis Polysaccharides (ASP)



Monosaccharide	Molar Ratio/Weight Ratio	Reference(s)
Mannose	0.23	[11]
Rhamnose	0.17	[11]
Glucuronic acid	14.41	[11]
Galactose	0.39	[11]
Arabinose	1.68	[11]
Xylose	0.87	[11]

Note: The total polysaccharide content in Angelica sinensis can be as high as 15%.

Experimental Protocols Extraction of Essential Oils

A common method for the extraction of essential oils from Angelica species is hydrodistillation.

Protocol: Hydrodistillation of Essential Oil from Angelica purpurascens Root[4]

- Sample Preparation: Grind 80 g of dried Angelica purpurascens root into a coarse powder.
- Hydrodistillation: Place the ground root material in a Clevenger-type apparatus. Add a sufficient volume of distilled water to immerse the plant material.
- Extraction: Heat the mixture to boiling and continue the distillation for 5 hours. The essential oil will co-distill with the water and be collected in the calibrated tube of the Clevenger apparatus.
- Dehydration: Separate the collected essential oil from the aqueous layer and dehydrate it using anhydrous sodium sulfate.
- Storage: Store the obtained essential oil at 4°C for further analysis.

Analysis of Essential Oils by GC-MS

Protocol: GC-MS Analysis of Angelica dahurica cv. Qibaizhi Essential Oil[2]



- Instrumentation: An Agilent 6890N gas chromatograph coupled to a 5975B mass selective detector.
- Column: HP-5MS capillary column (30 m × 0.25 mm, 0.25 μm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 250°C.
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 min.
 - Ramp 1: Increase to 180°C at a rate of 5°C/min.
 - Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 min.
- Mass Spectrometer Parameters:
 - Ionization mode: Electron Impact (EI).
 - Ionization energy: 70 eV.
 - Scan range: 35-550 amu.
 - Ion source temperature: 230°C.
 - Quadrupole temperature: 150°C.
- Compound Identification: Identify the components by comparing their mass spectra with those in the NIST and Wiley libraries, and by comparing their retention indices with literature values.

Extraction and Quantification of Furanocoumarins by UPLC-MS/MS

Protocol: UFLC-MS/MS Analysis of Furanocoumarins in Angelica dahurica[12]



- Sample Preparation:
 - Weigh 0.5 g of powdered Angelica dahurica root.
 - Add 25 mL of methanol and sonicate for 30 minutes.
 - Centrifuge the extract and filter the supernatant through a 0.22 μm membrane filter.
- Instrumentation: An ultra-fast liquid chromatograph coupled with a triple quadrupole mass spectrometer.
- Column: Kinetex 2.6u C18 100 Å column (100 × 2.1 mm, 2.6 μm).
- Mobile Phase:
 - A: Water
 - B: Acetonitrile
 - Gradient elution at a flow rate of 0.5 mL/min.
- Mass Spectrometry:
 - Operate in multiple reaction monitoring (MRM) mode for quantification.
 - Optimize the precursor-product ion transitions and collision energies for each furanocoumarin standard.
- Quantification: Construct a calibration curve for each furanocoumarin using standard solutions of known concentrations. Calculate the content of each furanocoumarin in the sample based on the calibration curve.

Extraction and Purification of Polysaccharides

Protocol: Extraction and Purification of Angelica sinensis Polysaccharides (ASP)[11]

 Defatting: Soak 400 g of dry, powdered A. sinensis roots in three volumes of 85% ethanol at 80°C for 2 hours to remove lipids and pigments. Filter the mixture.



- Hot Water Extraction: Decoct the solid residue twice with 10 volumes of hot water at 80°C for 3 hours.
- Concentration and Precipitation: Combine the aqueous extracts, centrifuge, and concentrate
 to a desired volume. Add ethanol to the concentrated extract to a final concentration of 80%
 to precipitate the crude polysaccharides.
- Purification:
 - Dissolve the crude polysaccharides in water.
 - Apply the solution to a D315 weak-base ion-exchange resin column for purification.
 - Elute the polysaccharides with distilled water.
- Lyophilization: Collect the polysaccharide-containing fractions and lyophilize to obtain purified ASP.

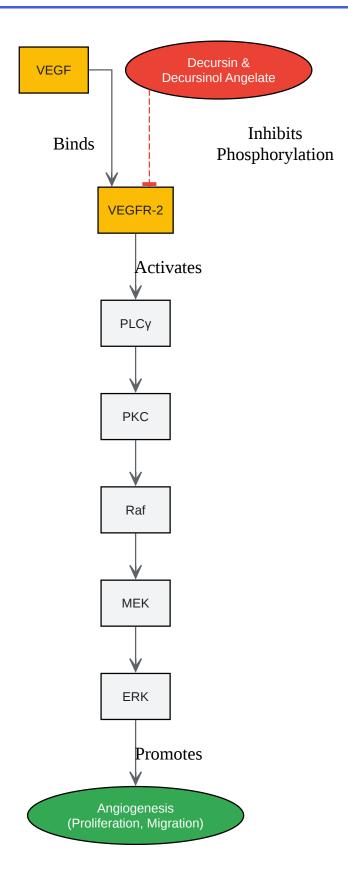
Signaling Pathways and Molecular Mechanisms

Several bioactive compounds from Angelica species have been shown to modulate key signaling pathways involved in inflammation, angiogenesis, and cell proliferation.

Inhibition of VEGFR-2 Signaling Pathway by Decursin and Decursinol Angelate

Decursin and decursinol angelate, pyranocoumarin compounds from Angelica gigas, have demonstrated anti-angiogenic effects by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[13][14] This inhibition suppresses the proliferation, migration, and tube formation of endothelial cells, which are crucial steps in angiogenesis.[13] [14]





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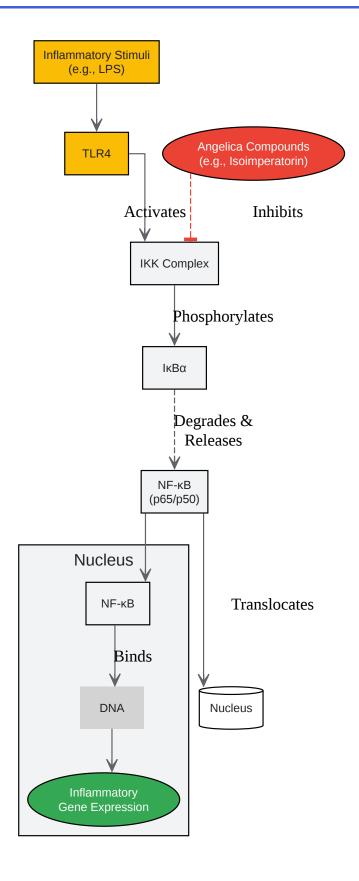
VEGFR-2 signaling inhibition by Decursin.



Modulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-kB) signaling pathway is a central regulator of inflammation. Several compounds from Angelica species, including isoimperatorin, have been shown to inhibit the activation of NF-kB, thereby exerting anti-inflammatory effects.[5]





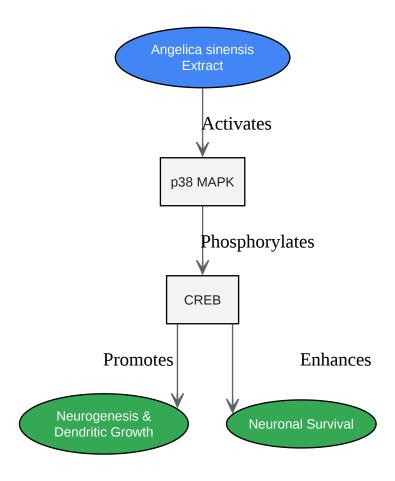
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NF-κB pathway modulation by Angelica compounds.



Activation of p38 MAPK Signaling Pathway

Extracts from Angelica sinensis have been found to promote neuronal survival and neurogenesis by activating the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[15]



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